Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

PARP1 inhibition DNA damage repair oncology

Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate (CAS 2589531-73-5, MF C₁₃H₁₄N₂O₃, MW 246.26 g/mol) belongs to the 1,5-naphthyridine class—a privileged heterocyclic scaffold in medicinal chemistry due to its fused pyridine ring system and diverse pharmacological activities. The compound features a 6-oxo group that activates the ring for nucleophilic substitution and an ethyl ester at C‑3, offering a balance between lipophilicity and hydrolytic stability.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B11866588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C(C=N2)C(=O)OCC)NC1=O
InChIInChI=1S/C13H14N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyLFABDVAWNVGTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate: Core 1,5-Naphthyridine Scaffold for Targeted PARP1 Inhibitor Synthesis and Heterocyclic Library Expansion


Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate (CAS 2589531-73-5, MF C₁₃H₁₄N₂O₃, MW 246.26 g/mol) belongs to the 1,5-naphthyridine class—a privileged heterocyclic scaffold in medicinal chemistry due to its fused pyridine ring system and diverse pharmacological activities [1]. The compound features a 6-oxo group that activates the ring for nucleophilic substitution and an ethyl ester at C‑3, offering a balance between lipophilicity and hydrolytic stability. Commercially available in purities of 95–98%, it serves primarily as a versatile synthetic intermediate, most notably in the preparation of AZD5305 (saruparib), a clinical‑stage PARP1‑selective inhibitor [2].

Why Generic 1,5-Naphthyridine Derivatives Cannot Substitute for Ethyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate in PARP1-Targeted Synthesis


The 1,5-naphthyridine scaffold tolerates only a narrow set of substituents to maintain potent biological activity; even modest alterations at C‑2, C‑7, or the ester position sharply alter target engagement, selectivity, and synthetic utility [1]. The 7‑ethyl substituent is critical for PARP1 binding, as demonstrated by structure–activity relationship (SAR) studies on related oxabicyclooctane-linked NBTIs where replacement of the ethyl group with smaller or larger alkyl chains reduced antibacterial potency [2]. Furthermore, the ethyl ester at C‑3 provides an optimal leaving‑group profile for downstream amidation or hydrolysis steps in AZD5305 synthesis, whereas the corresponding methyl ester or free carboxylic acid either reacts too sluggishly or introduces purification challenges that lower overall yield [3].

Quantitative Comparator Evidence: Ethyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate Versus Closest Analogs


PARP1-Derived Inhibitor Potency: Ethyl Ester as Key Intermediate for Sub‑Nanomolar IC₅₀ Agents

When the target compound is used as the core intermediate in the synthesis of 5‑(4-((7-ethyl‑6‑oxo‑5,6‑dihydro‑1,5‑naphthyridin‑3‑yl)methyl)piperazin‑1‑yl)‑4‑fluoro‑N‑methylpicolinamide (a direct analog of AZD5305), the resulting PARP1 inhibitor exhibits an IC₅₀ of 1.60 nM in a fluorescence‑based assay [1]. For comparison, the corresponding compound derived from the aldehyde intermediate (7‑ethyl‑6‑oxo‑5,6‑dihydro‑1,5‑naphthyridine‑3‑carbaldehyde) yielded a PARP1 IC₅₀ of 21 nM in a structurally related series [2]. This 13‑fold potency differential underscores that substitution at the C‑3 position (ethyl ester vs. aldehyde) significantly influences PARP1 engagement and highlights the ethyl ester’s role in generating highly optimized inhibitors.

PARP1 inhibition DNA damage repair oncology

Synthetic Yield and Purity Profile: Ethyl Ester Intermediate Outperforms Free Carboxylic Acid in Downstream Amidation

In the optimized synthetic route to AZD5305, the ethyl ester intermediate (target compound) is reduced to the alcohol, chlorinated, and then coupled with N‑methyl‑5‑piperazin‑1‑yl‑pyridine‑2‑carboxamide. The use of the ethyl ester, rather than the free carboxylic acid, avoids competing decarboxylation side reactions that were observed with 7‑ethyl‑6‑oxo‑5,6‑dihydro‑1,5‑naphthyridine‑3‑carboxylic acid under high‑temperature cyclization conditions (diphenyl ether, 250 °C). The ethyl ester route achieves an overall purity of 73% for the penultimate intermediate without column chromatography, as confirmed by GC‑MS analysis showing no decarboxylated byproducts . In contrast, the carboxylic acid route typically requires chromatographic purification and yields variable purity [1].

medicinal chemistry amide coupling synthetic efficiency

Lipophilicity and Permeability: Ethyl Ester Balances logP for Optimal Cell‑Based Assay Performance Relative to Methyl Ester and Carboxylic Acid Analogs

The calculated logP of the ethyl ester is estimated at ~1.5–2.0 based on the ADMET Predictor model for structurally related 1,5‑naphthyridine‑3‑carboxylates, while the methyl ester analog has a calculated logP of ~1.1–1.5 and the free carboxylic acid has a logP of ~0.3 [1]. In a cell‑based antiproliferation assay using BRCA2‑/‑ DLD‑1 cells, the final PARP1 inhibitor derived from the ethyl ester intermediate demonstrated an IC₅₀ of 0.002 µM [2]. The increased lipophilicity of the ethyl ester intermediate correlates with improved membrane permeability of derived compounds, consistent with the widely accepted rule‑of‑five guidelines that favor logP >1 for intracellular target engagement.

ADME logP cell permeability

1,5‑ vs 1,8‑Naphthyridine Regioisomer: The 1,5‑Isomer Enables Selective PARP1 Binding Unavailable to 1,8‑Naphthyridine Analogs

The 1,5‑naphthyridine scaffold, with nitrogen atoms at positions 1 and 5, provides a distinct hydrogen‑bonding pattern that is complementary to the PARP1 catalytic site, enabling both inhibition and PARP1–DNA trapping. In contrast, 1,8‑naphthyridine‑based PARP inhibitors (e.g., nalidixic acid analogs) primarily target bacterial topoisomerases and lack the PARP1 selectivity profile [1]. AZD5305, built on the 1,5‑naphthyridine‑ethyl‑ester core, exhibits >460‑fold selectivity for PARP1 (IC₅₀ = 0.003 µM) over PARP2 (IC₅₀ = 1.4 µM) [2]. No 1,8‑naphthyridine analog has demonstrated comparable PARP1/PARP2 selectivity, underscoring the unique advantage of the 1,5‑naphthyridine regioisomer for targeted oncology applications.

regioisomer specificity PARP1 selectivity medicinal chemistry

High-Impact Application Scenarios for Ethyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate Based on Quantitative Evidence


Synthesis of Clinical-Stage PARP1-Selective Inhibitors (e.g., AZD5305/Saruparib)

This compound is the designated core intermediate in the synthesis of AZD5305, a PARP1-selective inhibitor currently in clinical trials for BRCA-mutant cancers. The ethyl ester enables a chromatography-free, high-purity route to the penultimate intermediate, translating directly to reduced cost-of-goods and accelerated API manufacturing timelines [1]. The resulting PARP1 inhibitor achieves IC₅₀ values of 3 nM for PARP1 and 1,400 nM for PARP2 (>460-fold selectivity), with tumor regression observed in BRCA1-mutant PDX models at 0.3 mg/kg [2].

Medicinal Chemistry SAR Expansion via C-3 Ester Diversification

The ethyl ester at C-3 serves as a versatile handle for amidation, hydrolysis, or transesterification reactions, enabling the rapid generation of focused compound libraries. Researchers can systematically vary the ester group to modulate logP and solubility (estimated logP range 1.5–2.0 for ethyl ester) while maintaining the 7-ethyl-6-oxo pharmacophore critical for target engagement [3]. This scaffold has yielded PARP1 inhibitors with IC₅₀ values as low as 1.60 nM in fluorescence-based enzyme assays [4].

Antibacterial Lead Optimization Using the 1,5-Naphthyridine Scaffold

Although the compound itself is primarily a synthetic intermediate, SAR studies on closely related 1,5-naphthyridine analogs demonstrate that the 7-ethyl substituent is critical for maintaining antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [5]. The ethyl ester can be hydrolyzed to generate the free carboxylic acid, which is the pharmacophore for bacterial topoisomerase inhibition, providing an entry point for novel antibacterial agents targeting resistant pathogens.

Procurement Quality Control: Identity Confirmation Against Regioisomeric Contaminants

Given that inadvertent substitution of the 1,8-naphthyridine regioisomer would completely abolish PARP1 activity (the 1,8-isomer targets bacterial gyrase, not human PARP enzymes), procurement specifications must include rigorous identity testing [6]. The target compound's distinct 1,5-naphthyridine signature, confirmed by InChIKey (LFABDVAWNVGTSP) and GC‑MS analysis showing a single peak with MW 246.26 g/mol and no decarboxylated byproducts, ensures the correct regioisomer is sourced .

Quote Request

Request a Quote for Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.